![molecular formula C9H13NO3 B13013606 Methyl 3-acetamidobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13013606.png)
Methyl 3-acetamidobicyclo[1.1.1]pentane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-acetamidobicyclo[111]pentane-1-carboxylate is a chemical compound with the molecular formula C9H13NO3 It is a derivative of bicyclo[111]pentane, a highly strained carbocycle known for its unique structure and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-acetamidobicyclo[1.1.1]pentane-1-carboxylate typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through the reaction of [1.1.1]propellane with suitable reagents to form the bicyclo[1.1.1]pentane scaffold.
Introduction of the acetamido group: The acetamido group can be introduced via acylation reactions using acetic anhydride or acetyl chloride in the presence of a base.
Esterification: The carboxylate group is introduced through esterification reactions using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-acetamidobicyclo[1.1.1]pentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 3-acetamidobicyclo[1.1.1]pentane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioisostere in drug design, replacing aromatic rings to improve pharmacokinetic properties.
Medicine: Explored for its potential therapeutic applications, including as a scaffold for developing new drugs.
Industry: Utilized in the development of advanced materials with unique properties due to its strained bicyclic structure.
Mécanisme D'action
The mechanism of action of methyl 3-acetamidobicyclo[1.1.1]pentane-1-carboxylate involves its interaction with molecular targets through its unique bicyclic structure. The strained nature of the bicyclo[1.1.1]pentane core allows for high reactivity and the ability to form stable complexes with various biological molecules. This can lead to modulation of biological pathways and potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate: Similar structure but with an amino group instead of an acetamido group.
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: Contains two carboxylic acid groups instead of an ester and an acetamido group.
Uniqueness
Methyl 3-acetamidobicyclo[111]pentane-1-carboxylate is unique due to its combination of the bicyclo[111]pentane core with an acetamido group and an ester group
Propriétés
Formule moléculaire |
C9H13NO3 |
|---|---|
Poids moléculaire |
183.20 g/mol |
Nom IUPAC |
methyl 3-acetamidobicyclo[1.1.1]pentane-1-carboxylate |
InChI |
InChI=1S/C9H13NO3/c1-6(11)10-9-3-8(4-9,5-9)7(12)13-2/h3-5H2,1-2H3,(H,10,11) |
Clé InChI |
DCNOUVRUMWOPSP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC12CC(C1)(C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


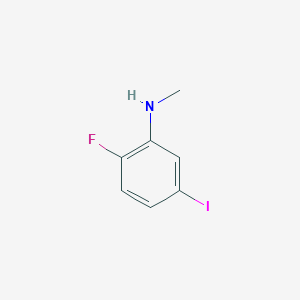


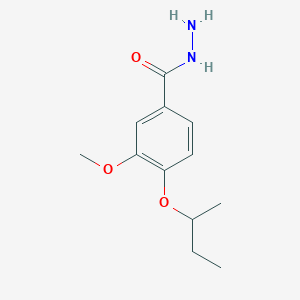
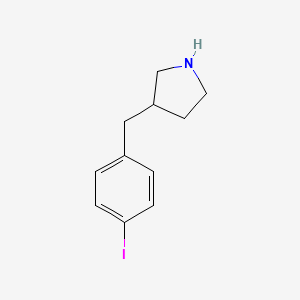
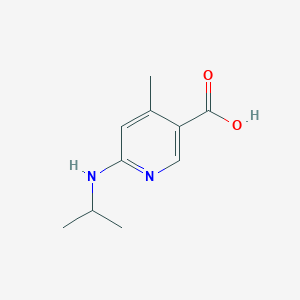


![2-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-amine](/img/structure/B13013572.png)
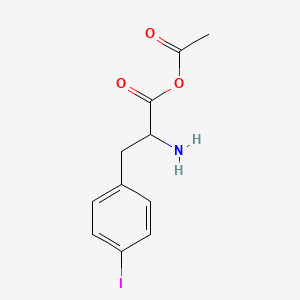
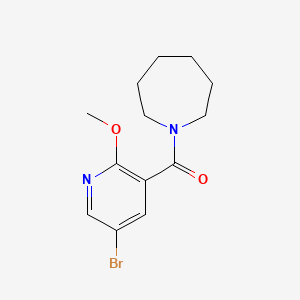
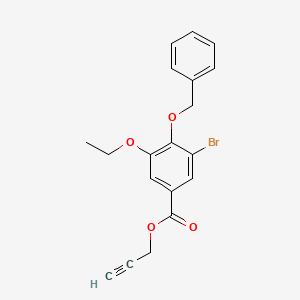
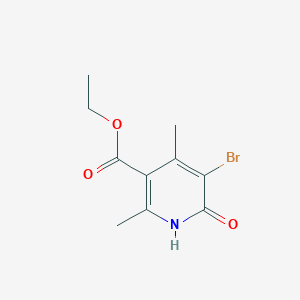
![3-Methyl-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)butanoicacid](/img/structure/B13013624.png)
